molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No. B1315889
M. Wt: 216.24 g/mol
InChI Key: BAKRAJSNHPLWEL-UHFFFAOYSA-N
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Patent
US08664407B2

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL). The reaction mixture was stirred for 5 min at 25° C. The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 4 (11.2 mg, 95%). MS: calcd for C44H48ClN7O7 (M+H) m/z 822.33 found 822.6.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2=[C:6]3[C:10]([CH:11]=[CH:12][C:4]2=[N:3][C:2]=1[C:13]([O:15][CH3:16])=[O:14])=[N:9][CH:8]=[CH:7]3.N1CCCCC1>CN(C=O)C>[CH2:7]1[C:6]2=[C:5]3[C:4](=[CH:12][CH:11]=[C:10]2[NH:9][CH2:8]1)[NH:3][C:2]([C:13]([O:15][CH3:16])=[O:14])=[CH:1]3

Inputs

Step One
Name
3
Quantity
15 mg
Type
reactant
Smiles
C1=C(N=C2C1=C1C=CN=C1C=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column)
WASH
Type
WASH
Details
eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient
WAIT
Type
WAIT
Details
10% acetonitrile in 5 min
Duration
5 min
WAIT
Type
WAIT
Details
10% to 50% acetonitrile in 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining 50% acetonitrile in 5 min
Duration
5 min
WAIT
Type
WAIT
Details
50% to 100% acetonitrile in 5 min
Duration
5 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1CNC=2C1=C1C=C(NC1=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 370%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.